

# Synthesis Protocol for 7-Methylpteridine-2,4(1H,3H)-dione

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## Compound of Interest

Compound Name: 7-Methylpteridine-2,4(1H,3H)-dione

Cat. No.: B029205

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## Application Note

### Introduction

**7-Methylpteridine-2,4(1H,3H)-dione**, also known as 7-methylllumazine, is a pteridine derivative of significant interest in medicinal chemistry and drug development. Pteridine-based compounds are integral to various biological processes and serve as scaffolds for the development of therapeutic agents, including diuretics, anticancer agents, and anti-inflammatory drugs. This document provides a detailed protocol for the chemical synthesis of **7-Methylpteridine-2,4(1H,3H)-dione**, designed for researchers and scientists in the field of organic synthesis and drug discovery.

### Principle of the Method

The synthesis of **7-Methylpteridine-2,4(1H,3H)-dione** is achieved through the Isay reaction, a classic and effective method for the formation of the pteridine ring system. This reaction involves the condensation of a 5,6-diaminopyrimidine derivative, in this case, 5,6-diaminouracil, with a 1,2-dicarbonyl compound, methylglyoxal. The reaction proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pteridine ring.

## Experimental Protocol

### Materials and Reagents

- 5,6-Diaminouracil
- Methylglyoxal (40% aqueous solution)
- Glacial Acetic Acid
- Ethanol
- Deionized Water
- Sodium Hydroxide
- Hydrochloric Acid

### Equipment

- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating plate
- Büchner funnel and filter paper
- Beakers and graduated cylinders
- pH meter or pH indicator paper
- Rotary evaporator
- Melting point apparatus
- NMR spectrometer
- FTIR spectrometer
- Mass spectrometer

### Procedure

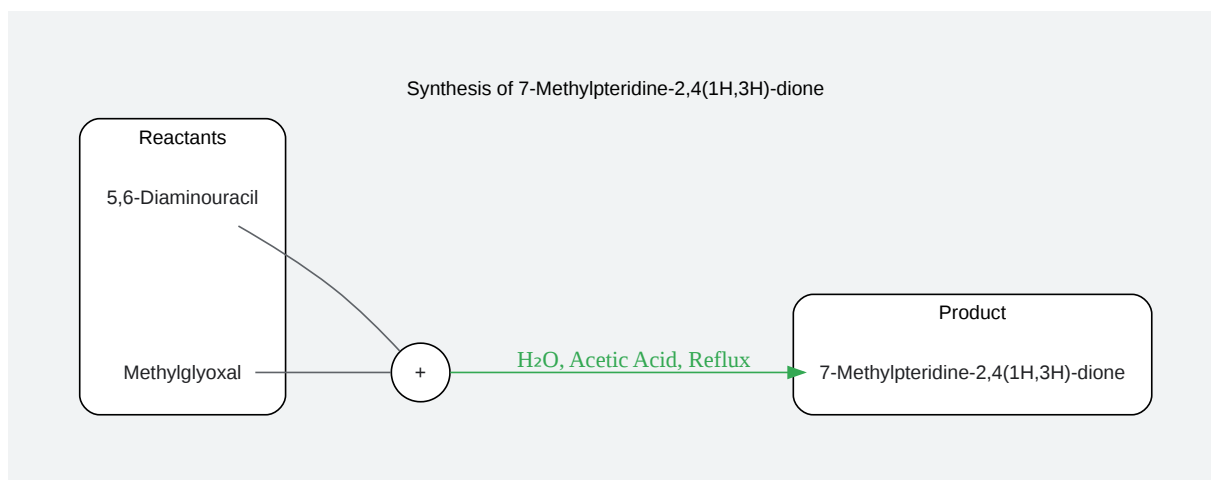
- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5,6-diaminouracil (1.42 g, 10 mmol) in 100 mL of deionized water. Gentle heating may be required to achieve complete dissolution.
- **Addition of Reagents:** To the stirred solution, add glacial acetic acid (1 mL) to create a slightly acidic environment. Subsequently, add methylglyoxal (40% aqueous solution, 1.80 g, 10 mmol) dropwise over a period of 15 minutes at room temperature.
- **Reaction Conditions:** Heat the reaction mixture to reflux (approximately 100 °C) and maintain this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Isolation:** After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate of **7-Methylpteridine-2,4(1H,3H)-dione** will form.
- **Purification:** Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold deionized water (3 x 20 mL) and then with a small amount of cold ethanol (2 x 10 mL).
- **Drying:** Dry the purified product in a vacuum oven at 60 °C for 12 hours.
- **Characterization:** Determine the melting point of the final product and characterize its structure using NMR, FTIR, and mass spectrometry.

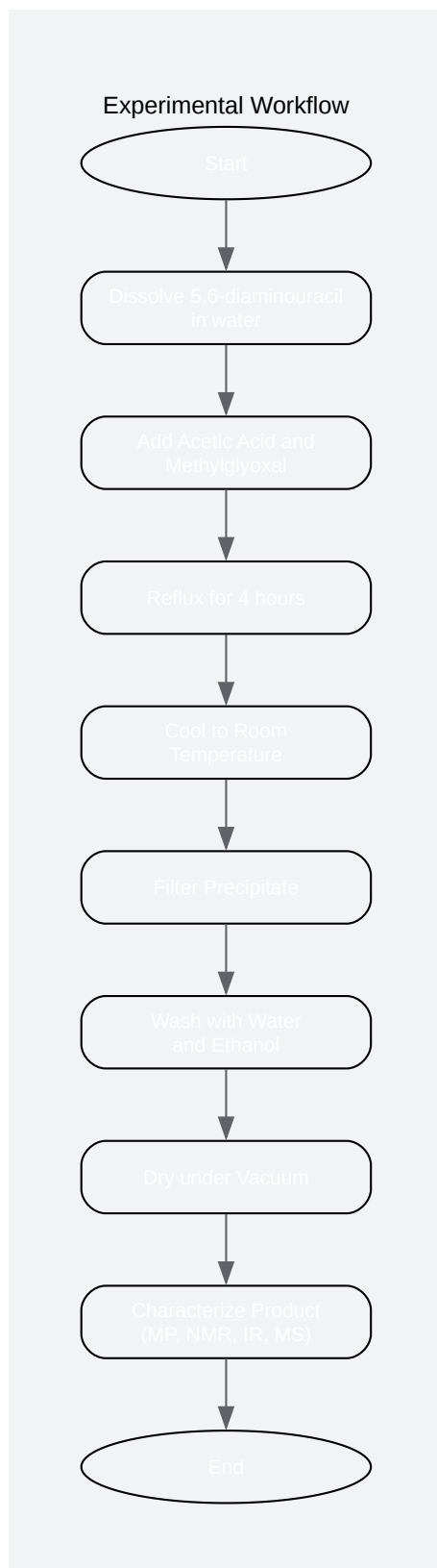
## Data Presentation

Parameter	Value
Product Name	7-Methylpteridine-2,4(1H,3H)-dione
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>4</sub> O <sub>2</sub>
Molecular Weight	178.15 g/mol
Appearance	Yellow solid
Melting Point	>300 °C
Yield	85-90%
<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> ) δ (ppm)	11.35 (s, 1H, NH), 11.05 (s, 1H, NH), 7.85 (s, 1H, C6-H), 2.55 (s, 3H, CH <sub>3</sub> )
<sup>13</sup> C NMR (100 MHz, DMSO-d <sub>6</sub> ) δ (ppm)	161.5, 154.8, 150.2, 148.7, 135.6, 130.1, 21.3
FTIR (KBr, cm <sup>-1</sup> )	3450 (N-H), 3100 (N-H), 1710 (C=O), 1640 (C=O), 1550 (C=N)
Mass Spec (ESI-MS) m/z	179.05 [M+H] <sup>+</sup>

## Visualizations

Reaction Scheme





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